molecular formula C17H18N2O3 B1615636 Diphoxazide CAS No. 511-41-1

Diphoxazide

Cat. No.: B1615636
CAS No.: 511-41-1
M. Wt: 298.34 g/mol
InChI Key: ZLPKTCYXMOJGBC-UHFFFAOYSA-N
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Description

Diphoxazide, with the chemical formula C17H18N2O3, is a synthetic organic compound. It falls under the category of pharmaceuticals and is primarily used for its pharmacological effects. Although it’s not widely known, let’s explore its properties and applications.

Scientific Research Applications

Diphoxazide’s applications extend across various scientific fields:

    Chemistry: Researchers study its reactivity and use it as a model compound for understanding hydrazine chemistry.

    Biology: this compound’s effects on cellular processes are investigated, particularly its impact on neurotransmitter systems.

    Medicine: Although not a widely prescribed drug, it has been explored for potential therapeutic applications.

    Industry: Its industrial applications are limited, but it serves as a building block in some chemical syntheses.

Preparation Methods

2.1 Synthetic Routes: Diphoxazide can be synthesized through several routes. One common method involves the condensation of 2-aminobenzhydrazide with an appropriate aldehyde or ketone. The reaction typically proceeds under acidic conditions, resulting in the formation of the target compound.

2.2 Industrial Production: While not extensively produced on an industrial scale, this compound can be prepared in laboratories using the synthetic methods mentioned above. due to its limited commercial significance, large-scale production is uncommon.

Chemical Reactions Analysis

Diphoxazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form its corresponding oxazolidine derivative.

    Reduction: Reduction of this compound yields the corresponding hydrazine compound.

    Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Major products formed from these reactions include the oxazolidine derivative and the reduced hydrazine compound.

Mechanism of Action

The exact mechanism by which diphoxazide exerts its effects remains partially understood. It likely interacts with specific receptors or enzymes, affecting neurotransmitter release or uptake. Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Diphoxazide’s uniqueness lies in its hydrazine moiety and its relatively rare occurrence in pharmaceuticals. Similar compounds include hydrazine derivatives and related heterocyclic structures.

Remember that while this compound isn’t widely used, its study contributes to our understanding of chemical reactivity and biological interactions. If you have any further questions or need additional information, feel free to ask!

Properties

IUPAC Name

N'-acetyl-3-hydroxy-3,3-diphenylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13(20)18-19-16(21)12-17(22,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,22H,12H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPKTCYXMOJGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199106
Record name Diphoxazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-41-1
Record name Diphoxazide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphoxazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphoxazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHOXAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/170ZT3R958
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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